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Compound of Interest

Compound Name: 2-Methylbenzyl bromide

Cat. No.: B048147

For Researchers, Scientists, and Drug Development Professionals

2-Methylbenzyl bromide is a versatile reagent in organic synthesis, serving as a key building
block for the introduction of the 2-methylbenzyl moiety into a wide range of molecular scaffolds.
This guide provides a comparative overview of the spectroscopic data for four classes of
compounds synthesized using 2-methylbenzyl bromide: N-substituted anilines, ethers, esters,
and phosphonium salts. The information presented is intended to aid researchers in the
identification and characterization of novel compounds derived from this important synthetic
intermediate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for representative compounds synthesized from 2-methylbenzyl bromide. This
data is compiled from analogous compounds found in the literature and predicted values based
on established spectroscopic principles.

Table 1: N-(2-Methylbenzyl)aniline
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Spectroscopic Data

Characteristic Features

1H NMR (CDCls, 400 MHz)

5 7.20-7.40 (m, 4H, Ar-H), 7.12 (t, J = 8.0 Hz,
2H, Ar-H), 6.65 (t, J = 7.2 Hz, 1H, Ar-H), 6.61 (d,
J = 8.0 Hz, 2H, Ar-H), 4.25 (s, 2H, N-CH2), 4.01
(br s, 1H, NH), 2.35 (s, 3H, Ar-CHs).[1]

13C NMR (CDCls, 101 MHz)

0 148.4, 136.6, 136.5, 130.5, 129.4, 128.8,
127.4,126.3, 117.6, 113.0, 48.3, 18.9.[1]

IR (KBr, cm™1)

3400-3300 (N-H stretch), 3100-3000 (Ar C-H
stretch), 2950-2850 (Alkyl C-H stretch), 1600,
1580, 1500 (Ar C=C stretch).

Mass Spectrometry (El, m/z)

[M]* at 197, fragment ions at 106 (base peak,
[M-CeHsNH]™*), 91 ([C7H7]™).

Table 2: 2-Methylbenzyl Phenyl Ether

Spectroscopic Data

Characteristic Features

1H NMR (CDCls, 400 MHz)

8 7.25-7.40 (m, 4H, Ar-H), 7.15-7.25 (m, 3H, Ar-
H), 6.90-7.00 (m, 2H, Ar-H), 5.10 (s, 2H, O-
CHz), 2.38 (s, 3H, Ar-CHs).

13C NMR (CDCls, 101 MHz)

0 158.5, 137.0, 135.5, 130.5, 129.5, 128.8,
128.5, 126.5, 121.0, 115.0, 70.0, 19.0.

IR (KBr, cm™1)

3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-
H stretch), 1600, 1585, 1495 (Ar C=C stretch),
1240 (Ar-O-C stretch).

Mass Spectrometry (El, m/z)

[M]* at 198, fragment ions at 105 ([M-CsHsO]*),
91 ([C7H7]™).

Table 3: 2-Methylbenzyl Benzoate
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Spectroscopic Data

Characteristic Features

1H NMR (CDCls, 400 MHz)

5 8.06 (d, J = 7.2 Hz, 2H, Ar-H), 7.51-7.46 (m,
1H, Ar-H), 7.43-7.27 (m, 6H, Ar-H), 5.32 (s, 2H,
O-CHz), 2.59 (s, 3H, Ar-CHs).[2]

13C NMR (CDCls, 100 MHz)

0 167.1, 140.2, 136.1, 132.8, 131.9, 131.6,
130.6, 129.5, 128.5, 128.1, 125.6, 66.4, 21.7.[2]

IR (KBr, cm™1)

3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-
H stretch), 1720 (C=0 stretch), 1600, 1585,
1495 (Ar C=C stretch), 1270, 1110 (C-O

stretch).

Mass Spectrometry (El, m/z)

[M]*+ at 226, fragment ions at 105 ([CeHsCQ]™*),
91 ([C7H7]™).

Table 4: (2-Methylbenzyl)triphenylphosphonium Bromide

Spectroscopic Data

Characteristic Features

1H NMR (CDCls, 500 MHz)

5 7.71-7.78 (m, 9H, Ar-H), 7.58-7.64 (m, 6H, Ar-
H), 7.29 (m, 1H, Ar-H), 6.89 (m, 1H, Ar-H), 5.52
(d, JHP = 14.5 Hz, 2H, P-CHz), 2.36 (s, 3H, Ar-
CH3).[3]

13C NMR (CDCls, 125 MHz)

5 136.0 (d, J = 3.0 Hz), 135.1 (d, J = 10.0 Hz),
134.3 (d, J = 10.0 Hz), 130.5 (d, J = 12.0 Hz),
129.0 (d, J = 12.0 Hz), 128.8, 127.0, 118.4 (d, J
= 85.0 Hz), 30.2 (d, J = 48.0 Hz), 19.2.

3P NMR (CDCls, 202 MHz)

3 22.04.[2]

IR (KBr, cm™1)

3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-
H stretch), 1585, 1485, 1440 (Ar C=C stretch),
1110 (P-Ph stretch).

Mass Spectrometry (ESI, m/z)

[M-Br]* at 367.
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Experimental Protocols

Detailed methodologies for the synthesis of the representative compounds are provided below.
These protocols are based on established literature procedures and can be adapted for the
synthesis of a variety of derivatives.

Synthesis of N-(2-Methylbenzyl)aniline

Reaction: Nucleophilic substitution of aniline with 2-methylbenzyl bromide.

Procedure:

To a solution of aniline (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add
potassium carbonate (1.5 equivalents).

 Stir the mixture at room temperature for 15 minutes.
e Add 2-methylbenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

» Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer
chromatography (TLC).

» Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
* Remove the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford the pure N-(2-methylbenzyl)aniline.

Synthesis of 2-Methylbenzyl Phenyl Ether

Reaction: Williamson ether synthesis between phenol and 2-methylbenzyl bromide.
Procedure:

 In a round-bottom flask, dissolve phenol (1.0 equivalent) in a polar aprotic solvent like
acetone or DMF.
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Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1
equivalents, use with caution) to the solution and stir for 30 minutes at room temperature to
form the phenoxide.

Add 2-methylbenzyl bromide (1.1 equivalents) to the reaction mixture.

Stir the reaction at room temperature or heat gently (50-60 °C) until the starting material is
consumed, as indicated by TLC.

Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,
ethyl acetate or diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the
desired ether.

Synthesis of 2-Methylbenzyl Benzoate

Reaction: Esterification of benzoic acid with 2-methylbenzyl bromide.

Procedure:

Dissolve benzoic acid (1.0 equivalent) in a solvent such as DMF or acetonitrile.

Add a base like potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) and
stir for 20 minutes to form the carboxylate salt.

Add 2-methylbenzyl bromide (1.1 equivalents) to the mixture.
Heat the reaction to 70-90 °C and monitor by TLC.

After the reaction is complete, cool the mixture, add water, and extract the product with an
organic solvent like ethyl acetate.

Wash the organic phase with saturated sodium bicarbonate solution and brine.
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e Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in
vacuo.

» Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate).
Synthesis of (2-Methylbenzyl)triphenylphosphonium

Bromide

Reaction: Quarternization of triphenylphosphine with 2-methylbenzyl bromide.

Procedure:

Dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or
acetonitrile.

e Add 2-methylbenzyl bromide (1.05 equivalents) to the solution.
o Reflux the mixture for several hours. A white precipitate will form as the reaction progresses.

o Cool the reaction mixture to room temperature and collect the solid product by vacuum
filtration.

e Wash the precipitate with cold solvent (e.g., toluene or diethyl ether) to remove any
unreacted starting materials.

Dry the resulting white solid under vacuum to obtain the pure phosphonium salt.

Visualizations
General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
compounds from 2-methylbenzyl bromide.
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Caption: General workflow for synthesis and characterization.

Signaling Pathway Analogy: Reagent to Product

This diagram illustrates the logical progression from starting materials to the final characterized
product, analogous to a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesized-using-2-methylbenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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